![molecular formula C9H7Cl2N3O2 B2487948 Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 940284-55-9](/img/structure/B2487948.png)
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate serves as a scaffold for developing various bioactive compounds:
- Antitumor Activity : The compound has demonstrated potential as an antitumor agent in several cancer models. It induces apoptosis in cancer cells by activating specific signaling pathways that inhibit cell proliferation .
- Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antihypertensive Effects : Derivatives of this compound have shown promise as angiotensin II receptor antagonists, contributing to lower blood pressure in hypertensive models .
Material Science
The compound’s photophysical properties make it valuable for developing materials with specific optical characteristics. Research indicates its potential use in creating new fluorophores and materials that exhibit unique supramolecular phenomena .
Antitumor Activity
In a study examining the antitumor properties of various pyrazolo[1,5-A]pyrimidine derivatives, this compound was found to significantly inhibit the growth of cancer cell lines through apoptosis induction . The mechanism involved the disruption of CDK activity, leading to cell cycle arrest.
Enzyme Inhibition Studies
Research highlighted the compound's role as a selective CDK inhibitor. In vitro assays demonstrated that it effectively inhibited CDK2 and CDK4 activities, which are critical for cell cycle progression . These findings suggest its potential utility in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation by binding to their active sites and disrupting their normal function . The compound may also interact with inflammatory pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
- 5-Chloro-3-iodopyrazolo[1,5-A]pyrimidine
- 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carbonitrile
These compounds share the pyrazolo[1,5-A]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N3O2
- Molecular Weight : 232.08 g/mol
- CAS Number : 940284-55-9
The compound features a pyrazolo[1,5-A]pyrimidine core with dichlorination at the 5 and 7 positions, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Ethyl cyanoacetate and hydrazine derivatives.
- Reactions : The synthesis proceeds through cyclization reactions under acidic conditions followed by chlorination using phosphorus oxychloride.
Biological Activity
This compound exhibits various biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent in various cancer models. It induces apoptosis in cancer cells by activating specific signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cellular processes, making it a valuable tool for studying enzyme kinetics and protein interactions .
- Antihypertensive Effects : Research indicates that derivatives of this compound can act as angiotensin II receptor antagonists, contributing to lowering blood pressure in hypertensive models .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- CDK Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Signal Transduction Pathways : It modulates various signaling pathways associated with cell proliferation and survival, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
Study 2 | Showed that the compound effectively inhibits CDK9 activity, leading to reduced expression of anti-apoptotic proteins. |
Study 3 | Reported antihypertensive effects in spontaneously hypertensive rats (SHR), indicating potential for cardiovascular applications. |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Therapeutic Applications : Further studies are needed to evaluate its efficacy in clinical settings for cancer therapy and hypertension management.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUBXNZVFYLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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